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Compound of Interest

Compound Name: Propyl 2-furoate

Cat. No.: B1329566 Get Quote

Propyl 2-furoate, also known as propyl furan-2-carboxylate, is a distinct organic compound

characterized by a furan ring attached to a propyl ester.[1][2] As a member of the furoate ester

family, it occupies a niche at the intersection of natural products and industrial chemistry. Its

origins can be traced to 2-furoic acid, a versatile platform chemical derivable from furfural,

which is produced from lignocellulosic biomass such as bran.[3] This bio-based lineage makes

propyl 2-furoate and its derivatives subjects of significant interest within the framework of

green and sustainable chemistry.[4][5]

Primarily recognized for its organoleptic properties—a sweet, herbaceous, and earthy profile—

propyl 2-furoate serves as a flavoring agent in the food and beverage industry.[6][7][8] Beyond

this application, its structural motifs are found in numerous pharmacologically active molecules

and agrochemicals, positioning it as a valuable intermediate for synthetic chemistry.[5][9] This

guide offers a comprehensive technical overview for researchers, chemists, and drug

development professionals, detailing the compound's core chemical properties, structural

characteristics, synthesis, and spectroscopic signature.

Section 1: Chemical Identity and Physicochemical
Properties
Accurate identification and understanding of a compound's physical properties are foundational

for any laboratory application. Propyl 2-furoate is a colorless to yellowish liquid under standard

conditions.[6][10] Its key identifiers and properties are summarized below, compiled from

authoritative chemical databases.
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Property Value Source(s)

IUPAC Name propyl furan-2-carboxylate PubChem[1]

Synonyms

Propyl furoate, n-Propyl 2-

furoate, 2-Furancarboxylic

acid, propyl ester

PubChem, NIST[1][2]

CAS Number 615-10-1 NIST[2]

Molecular Formula C₈H₁₀O₃ PubChem[1]

Molecular Weight 154.16 g/mol PubChem[1]

Boiling Point 211.0 °C at 760 mmHg
PubChem, ChemicalBook[1]

[11]

Density ~1.07 g/cm³ at 25 °C
The Good Scents Company[6]

[12]

Refractive Index 1.471 - 1.475 at 20 °C
The Good Scents Company[6]

[12]

Flash Point 82.2 °C (180.0 °F)
The Good Scents Company,

ChemicalBook[6][11]

Solubility

Soluble in alcohol; sparingly

soluble in water (~1.6 g/L at 25

°C est.)

The Good Scents Company[6]

LogP (o/w) ~2.1 (estimated) The Good Scents Company[6]

Section 2: Molecular Structure and Spectroscopic
Profile
The chemical behavior and functionality of propyl 2-furoate are direct consequences of its

molecular architecture, which features a planar, aromatic furan ring linked to a flexible propyl

ester chain.
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The core of the molecule is the furan-2-carboxylate group. The furan ring is a five-membered

aromatic heterocycle containing one oxygen atom, which influences the ring's electron

distribution and reactivity. The ester functional group (-COO-) links this aromatic core to a

three-carbon propyl chain. The delocalized π-electron system of the furan ring and the carbonyl

group of the ester are conjugated, which impacts the molecule's spectroscopic properties and

chemical reactivity.

Caption: 2D structure of propyl furan-2-carboxylate.

Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and quality control. The key

spectral data for propyl 2-furoate are summarized below.

Table 2.2.1: Mass Spectrometry Data Mass spectrometry (MS) reveals the molecular weight

and fragmentation pattern. For propyl 2-furoate, electron ionization (EI) typically produces a

characteristic fragmentation.

m/z Relative Intensity Fragment Identity

154 Low [M]⁺, Molecular Ion

112 Moderate
[M - C₃H₆]⁺, loss of propene

via McLafferty rearrangement

95 High (Base Peak)
[C₅H₃O₂]⁺, Furanoyl cation,

loss of propoxy radical

39 Moderate [C₃H₃]⁺, Cyclopropenyl cation

Data derived from NIST Mass

Spectrometry Data Center.[1]

[13]

Table 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data ¹H and ¹³C NMR provide

detailed information about the carbon-hydrogen framework. Chemical shifts (δ) are reported in

ppm.
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H NMR ~7.60 dd

H5 (proton on furan

ring adjacent to

oxygen)

~7.18 dd
H3 (proton on furan

ring adjacent to ester)

~6.52 dd

H4 (proton between

the other two furan

protons)

~4.20 t -O-CH₂-CH₂-CH₃

~1.75 sextet -O-CH₂-CH₂-CH₃

~1.00 t -O-CH₂-CH₂-CH₃

¹³C NMR ~159.2 Singlet C=O (ester carbonyl)

~146.5 Singlet C5 (furan ring)

~144.8 Singlet
C2 (furan ring,

attached to ester)

~118.0 Singlet C3 (furan ring)

~111.9 Singlet C4 (furan ring)

~66.5 Singlet -O-CH₂-CH₂-CH₃

~22.1 Singlet -O-CH₂-CH₂-CH₃

~10.5 Singlet -O-CH₂-CH₂-CH₃

Predicted values and

data from similar

furoate esters.[1][14]

[15]
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Table 2.2.3: Infrared (IR) Spectroscopy Data IR spectroscopy identifies the key functional

groups based on their vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3140 C-H stretch Aromatic (Furan ring)

~2970 C-H stretch Aliphatic (Propyl chain)

~1725 C=O stretch Ester carbonyl

~1580, ~1470 C=C stretch Aromatic (Furan ring)

~1290, ~1180 C-O stretch Ester

~1020 C-O-C stretch Furan ring ether

Characteristic values for

furoate esters.

Section 3: Synthesis and Reaction Chemistry
The primary route for synthesizing propyl 2-furoate is the Fischer esterification of 2-furoic acid

with n-propanol.[4] This is a classic, acid-catalyzed condensation reaction that is both robust

and scalable, making it suitable for industrial and laboratory settings.

Reaction Mechanism and Workflow
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The

process is initiated by the protonation of the carbonyl oxygen of 2-furoic acid by a strong acid

catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the

hydroxyl group of n-propanol. A tetrahedral intermediate is formed, which then eliminates a

molecule of water to yield the protonated ester. Deprotonation yields the final product, propyl
2-furoate. The reaction is reversible, and thus, it is typically driven to completion by using an

excess of the alcohol or by removing water as it is formed.
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Preparation Reaction Workup & Purification

Combine 2-Furoic Acid,
n-Propanol, and
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Neutralization Liquid-Liquid Extraction
(e.g., with Diethyl Ether)

Separation Dry Organic Layer
(e.g., with MgSO₄)

Solvent Removal
(Rotary Evaporation)

Final Purification
(Vacuum Distillation)

Propyl 2-Furoate
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of Propyl 2-furoate.

Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of alkyl 2-furoates and is adapted

from established methods for Fischer esterification.[4]

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-furoic acid (1.0 eq), n-propanol (3-5 eq, serving as both reactant and

solvent), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of

the carboxylic acid).

Causality: Using excess alcohol shifts the reaction equilibrium towards the product side,

maximizing yield according to Le Châtelier's principle. The acid catalyst is crucial for

protonating the carbonyl, thereby activating it for nucleophilic attack.

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The temperature will be

close to the boiling point of n-propanol (97 °C). Monitor the reaction progress using Thin

Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the

mixture into a separatory funnel containing a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Add the solution slowly to neutralize the sulfuric acid catalyst and

any unreacted 2-furoic acid.

Self-Validation: The cessation of CO₂ effervescence indicates that all acidic components

have been neutralized.
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Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as

diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

Causality: Propyl 2-furoate is significantly more soluble in nonpolar organic solvents than

in the aqueous phase, allowing for its efficient separation.

Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution)

to remove residual water. Dry the organic layer over an anhydrous drying agent like

magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

Purification: Remove the organic solvent under reduced pressure using a rotary evaporator.

The resulting crude product can be purified by vacuum distillation to yield pure propyl 2-
furoate.[1]

Self-Validation: The purity of the final product should be confirmed by spectroscopic

methods (NMR, GC-MS) and by measuring its refractive index.

Section 4: Applications and Industrial Relevance
Flavor and Fragrance Industry
The primary commercial application of propyl 2-furoate is as a flavoring ingredient.[12] It is

designated as FEMA number 2946 and is recognized for imparting sweet, earthy, herbal, and

sometimes mushroom-like notes to food products.[6][11] Its inclusion in flavor formulations

allows for the creation of complex sensory profiles in baked goods, beverages, and

confectionery.

Intermediate in Chemical Synthesis
The furan nucleus is a privileged scaffold in medicinal chemistry.[9] 2-Furoic acid and its esters

are precursors to a wide range of pharmaceuticals and agrochemicals.[5][9] For example,

derivatives of 2-furoic acid are key building blocks for drugs like the amebicide diloxanide

furoate and certain antibiotics.[3][9] While propyl 2-furoate itself may not be the most common

starting material, its synthesis and chemistry are representative of the broader class of furoate

esters used in drug discovery and development. Its bio-based origin makes it an attractive

building block for developing more sustainable synthetic routes.[5]
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Section 5: Safety and Handling
Propyl 2-furoate is classified as a combustible liquid.[11] Standard laboratory safety

precautions should be observed during its handling.

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat,

sparks, and open flames.[11] Avoid breathing vapors and prevent contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has

evaluated propyl 2-furoate and established a group acceptable daily intake (ADI) of 0-0.5

mg/kg body weight for a group of furan-containing flavoring agents, concluding no safety

concern at current intake levels.[1]

Conclusion
Propyl 2-furoate is a functionally significant molecule with established applications in the flavor

industry and potential as a bio-based chemical intermediate. Its structure, defined by an

aromatic furan ring and a propyl ester moiety, gives rise to a distinct set of chemical and

spectroscopic properties. The synthesis of propyl 2-furoate via Fischer esterification is a

robust and well-understood process, emblematic of fundamental organic reactions. For

researchers in materials science and drug development, understanding the properties and

synthesis of simple furoates like this one provides a foundational knowledge base for

leveraging the versatile furan scaffold in the design of novel, high-value molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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